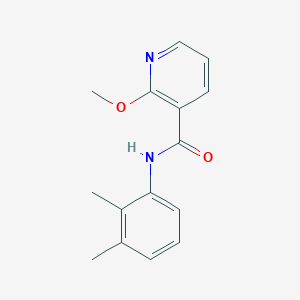
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in cancer treatment. DMXAA was first synthesized in the late 1990s as a potential anti-tumor agent, and since then, several studies have been conducted to evaluate its efficacy.
作用机制
DMXAA's mechanism of action involves the activation of the immune system and the induction of tumor necrosis. DMXAA binds to and activates the STING (stimulator of interferon genes) pathway, which leads to the production of cytokines and chemokines that attract immune cells to the tumor site. DMXAA also disrupts the tumor vasculature by inducing the release of vasoactive substances, leading to tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been shown to induce the production of cytokines and chemokines, including interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. DMXAA also induces the release of vasoactive substances, leading to increased vascular permeability and tumor necrosis. DMXAA has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and activate the immune system. DMXAA has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer treatment. However, DMXAA's mechanism of action is complex, and further studies are needed to fully understand its effects.
未来方向
Several future directions for DMXAA research include:
1. Clinical trials to evaluate the efficacy of DMXAA in cancer treatment.
2. Studies to optimize the synthesis of DMXAA and develop more efficient methods.
3. Investigation of the mechanism of action of DMXAA to better understand its effects.
4. Development of DMXAA derivatives with improved efficacy and reduced toxicity.
5. Investigation of the potential application of DMXAA in combination with other cancer therapies.
Conclusion
DMXAA is a promising candidate for cancer treatment due to its ability to induce tumor necrosis and activate the immune system. DMXAA has been extensively studied in preclinical models, and further studies are needed to evaluate its efficacy in clinical trials. DMXAA's mechanism of action is complex, and further studies are needed to fully understand its effects. Several future directions for DMXAA research have been identified, including clinical trials, optimization of synthesis methods, and investigation of its mechanism of action.
合成方法
DMXAA can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylamine with 2-bromo-3-methoxypyridine, followed by the reaction of the resulting intermediate with carbon monoxide and a palladium catalyst. The final product is obtained through the hydrolysis of the resulting nitrile compound.
科学研究应用
DMXAA has been extensively studied for its potential application in cancer treatment. Several preclinical studies have demonstrated the anti-tumor activity of DMXAA in various cancer models, including lung, breast, colon, and prostate cancer. DMXAA has been shown to induce tumor necrosis by activating the immune system and disrupting the tumor vasculature.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-4-8-13(11(10)2)17-14(18)12-7-5-9-16-15(12)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWEGIRXCDXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)

![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)
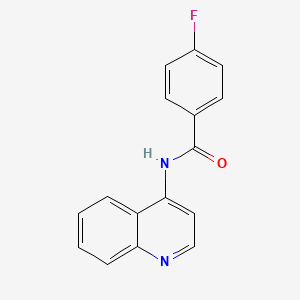
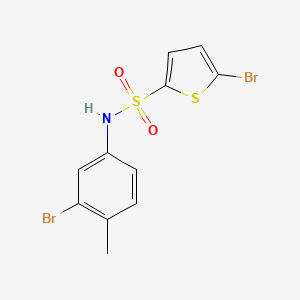
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
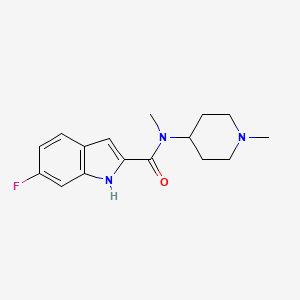

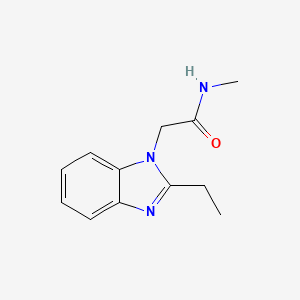
![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)



